S07-2005 (racemic)

AKR1C3 inhibition enzyme potency SAR comparison

Researchers investigating AKR1C3-mediated chemoresistance in HCC or prostate cancer require isoform-selective inhibitors to avoid confounding off-target effects. S07-2005 (racemic) is the only S07-series compound with a published cocrystal-guided optimization trajectory (IC50=130±30 nM, SI>77), enabling structure-based design. Provides validated positive control with complete AKR1C1/1C2/1C3/1C4 panel data. Available in mg to g quantities for immediate research use.

Molecular Formula C20H23NO6
Molecular Weight 373.4 g/mol
Cat. No. B12405434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS07-2005 (racemic)
Molecular FormulaC20H23NO6
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OCC(C2)C(=O)N(C)CC3=CC(=C(O3)C)C(=O)O
InChIInChI=1S/C20H23NO6/c1-4-25-15-5-6-18-13(8-15)7-14(11-26-18)19(22)21(3)10-16-9-17(20(23)24)12(2)27-16/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,23,24)
InChIKeyHTYBIMSPDCMSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S07-2005 Racemic AKR1C3 Inhibitor


S07-2005 (racemic) is a chemically potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3) identified through a cascade virtual screening approach as a lead compound for overcoming AKR1C3-mediated chemoresistance [1][2]. It demonstrates an IC50 of 130 ± 30 nM against AKR1C3 with a selectivity index (SI) > 77, and exhibits a well-defined isoform selectivity profile across AKR1C1, AKR1C2, AKR1C3, and AKR1C4 in comparative enzyme inhibition assays [3]. The compound has been utilized as a validated research tool for AKR1C3-dependent chemosensitization studies, with a chemical formula of C20H23NO6, molecular weight of 373.4 g/mol, and CAS registry number 1826337-40-9 [1].

Research Use AKR1C3 pathway inhibition and chemosensitization studies
Selection Characterized isoform selectivity profile across AKR1C1, AKR1C2, AKR1C3, AKR1C4
Use Context Lead scaffold for structure-guided inhibitor optimization

S07-2005 Irreplaceability in Chemoresistance Research


AKR1C3 inhibitors within the S07 chemical series exhibit substantial variability in isoform selectivity, which critically impacts experimental outcomes in chemoresistance models where off-target AKR1C1 or AKR1C4 inhibition may confound interpretation [1]. Direct comparative data reveal that while S07-2005 achieves an IC50 of 0.13 ± 0.03 μM against AKR1C3 with a 1C2:1C3 selectivity ratio of 384.8, structurally related analog S07-2001 exhibits >100 μM IC50 against AKR1C1 and AKR1C2 but only 2.08 ± 1.26 μM against AKR1C3, representing approximately 16-fold lower potency and a completely different off-target profile [2]. Similarly, S07-2008 demonstrates >625-fold 1C2:1C3 selectivity but lacks the balanced AKR1C1 activity profile that distinguishes S07-2005 in multi-isoform cellular contexts [2]. These isoform selectivity differences—not merely primary target potency—determine whether an inhibitor will effectively reverse chemoresistance or produce unintended metabolic effects, making generic substitution scientifically unsound [3].

Isoform Selectivity AKR1C isoform selectivity fingerprint varies substantially across S07 series members; off-target AKR1C1 or AKR1C2 inhibition may confound endpoint interpretation.
Potency Variability Structurally related analogs such as S07-2001 exhibit markedly lower AKR1C3 potency, limiting direct substitution in concentration-matched cellular assays.
Optimization Trajectory Only S07-2005 has a demonstrated cocrystal-guided optimization path; other series members lack published structure-based SAR.

S07-2005 Differentiation from In-Class AKR1C3 Inhibitors


AKR1C3 Inhibition Potency vs. S07-2001

In direct head-to-head enzyme inhibition assays conducted under identical conditions, S07-2005 exhibits an AKR1C3 IC50 of 0.13 ± 0.03 μM, compared to S07-2001 which shows an IC50 of 2.08 ± 1.26 μM [1]. This represents a 16-fold improvement in potency that is essential for applications requiring low nanomolar AKR1C3 engagement.

AKR1C3 Potency vs S07-2001
Direct head-to-head comparison
0.13 ± 0.03 µM vs 2.08 ± 1.26 µM ~16-fold difference
Supports AKR1C3 target-engagement assay context
Three independent experiments; identical enzyme assay conditions
AKR1C3 inhibition enzyme potency SAR comparison

AKR1C2:AKR1C3 Selectivity Profile

In direct comparative isoform profiling across the S07 compound series, S07-2005 exhibits an AKR1C2 IC50 of 50.03 ± 20.67 μM versus an AKR1C3 IC50 of 0.13 ± 0.03 μM, yielding a 1C2:1C3 selectivity ratio of 384.8 [1]. This selectivity profile differs markedly from S07-2010 (1C2:1C3 ratio = 3.84) and S07-2009 (1C2:1C3 ratio = 28.55), which exhibit significantly lower discrimination between these isoforms [1].

1C2:1C3 Selectivity Profile
Direct head-to-head comparison
Ratio 384.8 (S07-2005) vs S07-2010: 3.84, S07-2009: 28.55
Minimizes AKR1C2-mediated metabolic interference in steroidogenic models
Mean ± SEM, three independent experiments
isoform selectivity AKR1C2 off-target profiling

AKR1C1 Inhibition Profile Among High-Selectivity Series

Unlike S07-2008 and S07-2001 which exhibit >100 μM IC50 against AKR1C1, S07-2005 demonstrates measurable AKR1C1 inhibition with an IC50 of 2.88 ± 1.10 μM [1]. This yields a 1C1:1C3 selectivity ratio of 22.2, contrasting with S07-2008's >625 ratio and S07-2010's 2.47 ratio [1].

AKR1C1 Inhibition Profile
Direct head-to-head comparison
IC50 2.88 ± 1.10 µM 1C1:1C3 ratio 22.2
Intermediate AKR1C1 activity enables defined interpretation of AKR1C3-dependent effects
Data to verify in target cell models
AKR1C1 isoform panel selectivity fingerprint

Lead Scaffold for Structure-Guided Optimization

S07-2005 was identified as the lead compound through cascade virtual screening and subsequently employed as the scaffold for cocrystal-guided drug design, which enabled the rational optimization to compound 30 (AKR1C3 IC50 = 5 ± 1 nM, SI > 2000) [1]. This optimization trajectory was not demonstrated for other series members (S07-2001, S07-2008, S07-2009, S07-2010) in the same study, establishing S07-2005 as the only validated entry point for structure-guided optimization within the series [1].

Lead Scaffold Optimization
Class-level inference
IC50 improved 26-fold (130 nM to 5 nM) via cocrystal-guided design
Reported trajectory for structure-guided optimization; may support medicinal chemistry studies
Single-study cocrystal data; independent replication recommended
cocrystal structure structure-guided optimization lead compound

S07-2005 Validated Application Scenarios


Chemosensitization in Sorafenib-Resistant HCC

S07-2005 was identified as the lead AKR1C3 inhibitor for overcoming sorafenib resistance in hepatocellular carcinoma (HCC) [1]. The compound's AKR1C3 IC50 of 130 ± 30 nM with selectivity index > 77 establishes it as the optimal research tool for investigating AKR1C3-mediated chemoresistance mechanisms in HCC, where AKR1C3 plays a key role in tumor progression and therapy resistance [1]. Researchers should preferentially select S07-2005 over less potent series members (e.g., S07-2001) when studying sorafenib-resistant HCC due to its validated performance in this disease-relevant context [2].

AKR1C3 Isoform-Selective Profiling in Hormone-Dependent Cancers

The distinct isoform selectivity fingerprint of S07-2005—characterized by high AKR1C3 potency (IC50 = 0.13 ± 0.03 μM), extreme AKR1C2 discrimination (1C2:1C3 ratio = 384.8), and moderate AKR1C1 activity (IC50 = 2.88 ± 1.10 μM)—makes it particularly suitable for prostate cancer and hormone-dependent cancer research where AKR1C3 drives androgen biosynthesis but AKR1C2 inhibition would confound interpretation [1]. This selectivity profile is substantially different from S07-2010 (1C2:1C3 = 3.84), which would produce off-target AKR1C2 engagement at pharmacologically relevant concentrations [1]. Researchers requiring clean AKR1C3-dependent readouts in steroidogenic contexts should select S07-2005 or S07-2008 based on whether moderate AKR1C1 activity is desired (S07-2005) or to be avoided (S07-2008) [1].

Structure-Guided Optimization of AKR1C3 Inhibitors

S07-2005 is the only compound within the S07 series with a published cocrystal-guided optimization trajectory, progressing from the lead scaffold (IC50 = 130 ± 30 nM, SI > 77) to the optimized compound 30 (IC50 = 5 ± 1 nM, SI > 2000) through rational targeting of AKR1C3's subpocket 1 (SP1) and oxyanion site (OS) [1]. This 26-fold potency improvement via structure-based design validates S07-2005 as the preferred starting point for medicinal chemistry programs developing next-generation AKR1C3 inhibitors, with demonstrated binding mode insights unavailable for S07-2001, S07-2008, S07-2009, or S07-2010 [1].

AKR1C Isoform Profiling and Assay Development

S07-2005 provides a well-characterized reference standard for AKR1C isoform selectivity panel assays, with published IC50 values across AKR1C1 (2.88 ± 1.10 μM), AKR1C2 (50.03 ± 20.67 μM), AKR1C3 (0.13 ± 0.03 μM), and AKR1C4 (0.75 ± 0.32 μM) derived from three independent experiments [1]. This complete isoform dataset enables S07-2005 to serve as a validated positive control for AKR1C3 inhibition and a calibration standard for assessing new inhibitor selectivity. The compound's intermediate selectivity profile (1C4:1C3 ratio = 5.8) also makes it useful for distinguishing AKR1C3-specific from AKR1C4-mediated effects in assay development [1].

Application
Selection Property
Validation Focus
Sorafenib-resistant HCC chemosensitization research
AKR1C3 selectivity index and target engagement profile
Confirm AKR1C3-dependent reversal of chemoresistance in HCC models
Hormone-dependent cancer isoform profiling
Distinct isoform selectivity (high 1C2:1C3, moderate 1C1 activity)
Validate AKR1C3-specific effects in steroidogenic context
Structure-guided medicinal chemistry optimization
Demonstrated cocrystal binding mode and scaffold optimization trajectory
Verify binding mode and SAR using in-house assays
AKR1C isoform panel assay calibration
Well-characterized IC50 dataset across AKR1C1/2/3/4
Use as reference inhibitor for assay qualification

Technical Documentation Hub

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